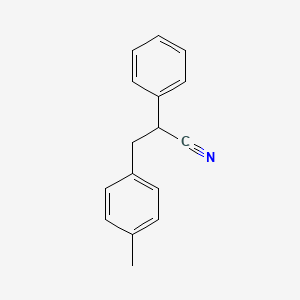![molecular formula C14H16N4 B8502730 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8502730.png)
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridazine ring fused with a pyrimidine ring, with methyl and phenyl substituents enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyridazine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in solvents like toluene or ethanol, with catalysts such as amberlyst-15 .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while minimizing human error.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Shares structural similarities but differs in the fused ring system.
1,3,4-Thiadiazoles: Another class of heterocyclic compounds with diverse biological activities.
Indole Derivatives: Known for their wide range of biological applications.
Uniqueness
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H16N4 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine |
InChI |
InChI=1S/C14H16N4/c1-10-8-12-13(11-6-4-3-5-7-11)15-9-16-14(12)18(2)17-10/h3-7,9-10,17H,8H2,1-2H3 |
Clave InChI |
YPDMSKWLGJPZJK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(N=CN=C2N(N1)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)
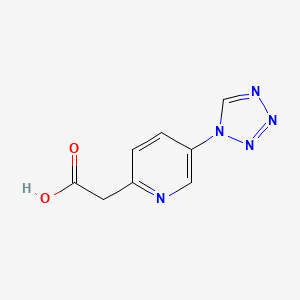

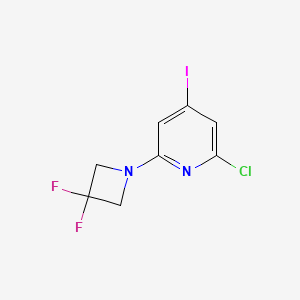
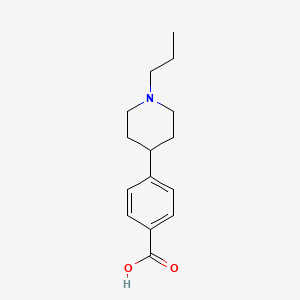

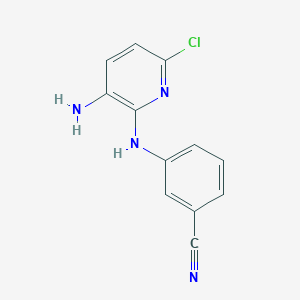


![5-(Methylamino)benzo[b]thiophene](/img/structure/B8502726.png)
![2-[N-Isopropyl-N-(2-benzoxazolyl)amino]ethanol](/img/structure/B8502728.png)
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)
